molecular formula C26H20ClNO4 B12054056 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355420-67-6

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12054056
CAS No.: 355420-67-6
M. Wt: 445.9 g/mol
InChI Key: BDOCQXJDMLFTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound with a molecular formula of C27H22ClNO4 and a molecular weight of 459.9 g/mol. This compound is characterized by its quinoline core structure, which is substituted with various functional groups, including a methoxyphenyl group, a chloro group, and a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid and 2-(4-methoxyphenyl)-2-oxoethyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-oxoethyl 6-chloroquinoline-4-carboxylate: Lacks the p-tolyl group.

    2-(4-Methoxyphenyl)-2-oxoethyl 2-(p-tolyl)quinoline-4-carboxylate: Lacks the chloro group.

    2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(m-tolyl)quinoline-4-carboxylate: Has a different position of the tolyl group.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

355420-67-6

Molecular Formula

C26H20ClNO4

Molecular Weight

445.9 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H20ClNO4/c1-16-3-5-17(6-4-16)24-14-22(21-13-19(27)9-12-23(21)28-24)26(30)32-15-25(29)18-7-10-20(31-2)11-8-18/h3-14H,15H2,1-2H3

InChI Key

BDOCQXJDMLFTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.